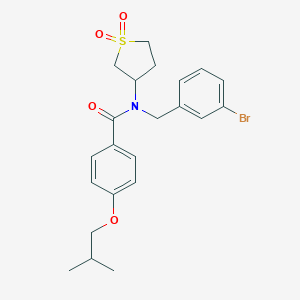
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide class of compounds and has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
作用机制
The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is not fully understood. However, it has been suggested that it may act by modulating various biological targets such as G protein-coupled receptors and ion channels. It may also have an effect on intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to modulate various biological targets such as G protein-coupled receptors and ion channels.
实验室实验的优点和局限性
One of the main advantages of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles. It has also been found to have a broad range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide. One area of interest is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of research is the investigation of its potential as a modulator of other biological targets such as enzymes and transcription factors. Additionally, the development of new synthetic methods for the preparation of this compound may also be explored.
合成方法
The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide involves the reaction of 3-bromobenzylamine with 4-(2-methylpropoxy)benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with tetrahydrothiophene dioxide to yield the final product.
科学研究应用
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its potential as a modulator of various biological targets such as G protein-coupled receptors and ion channels. In drug discovery, it has been explored as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
属性
产品名称 |
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide |
|---|---|
分子式 |
C22H26BrNO4S |
分子量 |
480.4 g/mol |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C22H26BrNO4S/c1-16(2)14-28-21-8-6-18(7-9-21)22(25)24(20-10-11-29(26,27)15-20)13-17-4-3-5-19(23)12-17/h3-9,12,16,20H,10-11,13-15H2,1-2H3 |
InChI 键 |
APMRVJQASKFCGL-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)
![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265069.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265071.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265077.png)
![7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265078.png)
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265081.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)